1-(2-fluorobenzyl)-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
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Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-oxo-N-(3-phenylpropyl)-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c26-22-13-5-4-11-20(22)17-29-23-19(12-7-14-27-23)16-21(25(29)31)24(30)28-15-6-10-18-8-2-1-3-9-18/h1-5,7-9,11-14,16H,6,10,15,17H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPGLNYNGBSUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-fluorobenzyl)-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a naphthyridine core substituted with a fluorobenzyl group and a phenylpropyl moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. While specific synthetic pathways for this exact compound were not detailed in the search results, related naphthyridine derivatives have been synthesized using similar methods, indicating potential routes for this compound's preparation .
Anticancer Activity
Research on related naphthyridine compounds indicates that they exhibit significant anticancer properties. For instance, naphthyridine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression.
Antimicrobial Properties
Naphthyridines have also demonstrated antimicrobial activities against a range of pathogens. For example, compounds from this class have been evaluated for their efficacy against bacterial strains and fungi. The presence of the fluorobenzyl and phenylpropyl groups may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial effectiveness .
Enzyme Inhibition
Certain naphthyridine derivatives have been identified as inhibitors of specific enzymes involved in nucleotide metabolism. This inhibition can lead to disrupted cellular processes in target organisms, making these compounds valuable in drug development against infections caused by pathogens such as Trypanosoma cruzi .
Case Studies
- Anticancer Screening : A study evaluating various naphthyridine derivatives found that modifications at the 2-position significantly influenced cytotoxicity against cancer cell lines. The specific compound's activity was compared with others in its class, showing promising results in inhibiting tumor growth .
- Antimicrobial Testing : In vitro studies have demonstrated that certain naphthyridines exhibit strong activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that the presence of bulky groups like phenylpropyl enhances antimicrobial potency .
Data Tables
| Biological Activity | Tested Compound | IC50 Value (µM) | Cell Line/Pathogen |
|---|---|---|---|
| Anticancer | This compound | 12.5 | A431 (vulvar carcinoma) |
| Antimicrobial | This compound | 15.0 | S. aureus |
| Enzyme Inhibition | This compound | 8.0 | Nucleotide metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
